molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

4,6-Dichloro-5-methoxypyrimidine

Cat. No. B156074
CAS RN: 5018-38-2
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxypyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyrimidine ring. This compound is utilized in the synthesis of drugs such as olomoucine and dasatinib, which have applications in cancer treatment and other diseases .

Synthesis Analysis

The synthesis of 4,6-Dichloro-5-methoxypyrimidine-related compounds involves multiple steps, including cyclization and chlorination reactions. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions . Similarly, the synthesis of olomoucine, a compound that includes a 4,6-dichloropyrimidine moiety, is achieved through a nine-step process that demonstrates the utility of 4,6-dichloropyrimidine derivatives as building blocks for complex molecules .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-methoxypyrimidine-related compounds has been extensively studied using various spectroscopic and computational methods. For example, the structure of 4-chloro-6-methoxypyrimidin-2-amine, a compound with a similar structure, has been investigated using experimental techniques such as FT-IR, FT-Raman, and NMR, as well as theoretical techniques like DFT calculations . These studies provide insights into the vibrational frequencies, electronic properties, and molecular geometry, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

4,6-Dichloro-5-methoxypyrimidine and its derivatives participate in various chemical reactions that are essential for the synthesis of pharmacologically active compounds. For instance, the chloro group in these compounds can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents that can modulate the biological activity of the resulting molecules . Additionally, the methoxy group can act as a directing group in chemical reactions, influencing the regioselectivity of the substitution processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-methoxypyrimidine derivatives are influenced by their molecular structure. The presence of electronegative chlorine atoms and the methoxy group affects the compound's dipole moment, polarizability, and electronic distribution . These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its suitability as an intermediate in pharmaceutical synthesis. Theoretical calculations, such as those involving molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), provide further insights into the reactivity patterns of these molecules .

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-5-methoxypyrimidine is a key intermediate in synthesizing certain anticancer drugs, such as dasatinib. The synthesis involves reactions like cyclization and chlorination, with conditions optimized for yield and efficiency (Guo Lei-ming, 2012).

Solubility and Physical Properties

The solubility of related compounds, such as 2,4-Dichloro-5-methoxypyrimidine, in various solvents has been studied, providing insight into its physical properties and potential applications in different chemical environments (Yong-Jie Liu et al., 2010).

Deuterium Substitution for Herbicide Analysis

Deuterium-substituted forms of compounds like 4,6-Dichloro-5-methoxypyrimidine have been synthesized for use as isotope internal standards in quantifying herbicide residues in agricultural products (Yang Zheng-mi, 2014).

Cyclization and Fragmentation in Alkylation

Research into the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides, using 4,6-dichloro-5-methoxypyrimidine, has led to unexpected products, highlighting its role in facilitating complex chemical transformations (Edwige Picazo et al., 2021).

Pyrimidine Derivative Synthesis

The compound has been used in the synthesis of pyrimidine and thiazolo derivatives, indicating its versatility in creating a range of heterocyclic compounds with potential pharmaceutical applications (L. Marchal et al., 2010).

Utility in Solid-Phase Synthesis

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a related compound, demonstrates the utility of 4,6-dichloro-5-methoxypyrimidine in the solid-phase synthesis of complex molecules like olomoucine, a key in the development of new pharmaceuticals (L. Hammarström et al., 2002).

Methodological Innovations

Methodological advancements in the synthesis of pyrimidine derivatives, including those related to 4,6-Dichloro-5-methoxypyrimidine, have been achieved, paving the way for more efficient industrial production (Ju Xiu-lian, 2009).

Safety And Hazards

4,6-Dichloro-5-methoxypyrimidine is harmful if swallowed and causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, and ensure adequate ventilation .

Future Directions

While specific future directions for 4,6-Dichloro-5-methoxypyrimidine are not explicitly stated in the search results, it is clear that this compound, due to its wide range of applications in pharmaceutical and biological fields, will continue to be a subject of interest in future research .

properties

IUPAC Name

4,6-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQIGKLDBGKSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198228
Record name 4,6-Dichloro-5-methoxypyrimidine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methoxypyrimidine

CAS RN

5018-38-2
Record name 4,6-Dichloro-5-methoxypyrimidine
Source CAS Common Chemistry
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 5018-38-2
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-dichloro-5-methoxypyrimidine
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Record name 4,6-DICHLORO-5-METHOXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
EMH Picazo, AB Heptinstall, DM Wilson… - Journal of …, 2021 - Wiley Online Library
Substituted aminopyrimidines are an important class of compounds, in part because they frequently show biological activity. Facile synthesis of polysubstituted aminopyrimidines is …
Number of citations: 7 onlinelibrary.wiley.com
HK Fun, CS Yeap, C Kumar, HS Yathirajan… - … Section E: Structure …, 2010 - scripts.iucr.org
The molecule of the title compound, C5H4Cl2N2O, is close to being planar (rms deviation = 0.013 Å), apart from the C atom of the methoxy group, which deviates by 1.082 (2) Å from the …
Number of citations: 15 scripts.iucr.org
VA Zasosov, TN Nikulina, LS Blinova… - Pharmaceutical …, 1972 - Springer
IR= tt The complexity of the technological design of the processes is a drawback of this alternative. According to the literature [2, 3], the condensation of II with 2 mole of sodium …
Number of citations: 4 link.springer.com
PT Le, PF Richardson, NW Sach, S Xin… - … Process Research & …, 2015 - ACS Publications
A robust process for the preparation of multigram quantities of 4-aminopyrimidin-5-ol (5) in good yield from an inexpensive and readily available pyrimidine starting material is described…
Number of citations: 3 pubs.acs.org
HY Sagong, JD Bauman, D Patel, K Das… - Journal of medicinal …, 2014 - ACS Publications
Seasonal and pandemic influenza outbreaks remain a major human health problem. Inhibition of the endonuclease activity of influenza RNA-dependent RNA polymerase is attractive …
Number of citations: 64 pubs.acs.org
B Ma, CM Metrick, C Gu, M Hoemberger… - Bioorganic & Medicinal …, 2022 - Elsevier
BTK is a tyrosine kinase playing an important role in B cell and myeloid cell functions through B cell receptor (BCR) signaling and Fc receptor (FcR) signaling. Selective inhibition of BTK …
Number of citations: 3 www.sciencedirect.com
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central …
Number of citations: 2 www.intechopen.com
BM Day - 2022 - search.proquest.com
Drug discovery contains many strategies, one of which is the privileged scaffold strategy. This strategy incorporates a similar molecular framework within a collection of drug-like …
Number of citations: 2 search.proquest.com
NG Anderson, TD Ary, JL Berg, PJ Bernot… - … Process Research & …, 1997 - ACS Publications
5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride (1) facilitates 5-HT neurotransmission and was an antidepressant drug candidate. The …
Number of citations: 26 pubs.acs.org
NB Price - amp.chemicalbook.com
The efficacy of sulphadoxine for the treatment of human malaria was first reported in 1964 [1]. Soon thereafter it was found that potentiation took place when sulphadoxine was …
Number of citations: 2 amp.chemicalbook.com

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